SB290157 trifluoroacetate is a non-peptide compound initially reported in 2001 as a C3a receptor (C3aR) antagonist [, ]. Subsequent research revealed its non-selective nature, demonstrating agonist activity in various cell types [, ]. This discovery significantly impacts the interpretation of research data utilizing SB290157 trifluoroacetate, particularly regarding C3aR function [, ].
While initially classified as a C3aR antagonist, SB290157 trifluoroacetate was later found to act as a partial agonist at the C5a receptor 2 (C5aR2) [, ]. This activity is mediated through β-arrestin recruitment at higher compound doses [, ]. In both human and mouse primary macrophages, SB290157 trifluoroacetate significantly reduces C5a-induced ERK signaling []. Research also confirmed its potent agonist activity at human C3aR in transfected cells, contrasted by its antagonist behavior in primary human macrophages []. This discrepancy highlights the compound's complex and context-dependent activity.
Research suggests that intracortical administration of SB290157 trifluoroacetate can modulate microglia reaction following brain injury []. The study observed a reduction in inflammatory microglial cells expressing ED1 and Iba1 antigens at the lesion site in mice treated with the compound []. These findings indicate its potential for further investigation in therapies targeting neuronal death and secondary phagocytosis after stroke.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7